molecular formula C11H17NS B1437805 N-Ethyl-2-[(4-methylphenyl)thio]ethanamine CAS No. 915923-48-7

N-Ethyl-2-[(4-methylphenyl)thio]ethanamine

Cat. No. B1437805
M. Wt: 195.33 g/mol
InChI Key: BSLRZQKDBMWZDQ-UHFFFAOYSA-N
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Description

“N-Ethyl-2-[(4-methylphenyl)thio]ethanamine” is a chemical compound with the CAS Number: 915923-48-7 . It is also known as 4-MTA, a synthetic amphetamine derivative that belongs to the phenethylamine class of compounds. It was first synthesized in the 1990s and gained popularity as a recreational drug due to its stimulant and hallucinogenic effects.


Molecular Structure Analysis

The molecular structure of “N-Ethyl-2-[(4-methylphenyl)thio]ethanamine” is represented by the linear formula: C11 H17 N S . The InChI Code for this compound is 1S/C11H17NS/c1-3-12-8-9-13-11-6-4-10(2)5-7-11/h4-7,12H,3,8-9H2,1-2H3 .


Physical And Chemical Properties Analysis

“N-Ethyl-2-[(4-methylphenyl)thio]ethanamine” is a liquid at room temperature . It has a molecular weight of 195.33 .

Scientific Research Applications

Neurotoxic Interactions

N-Ethyl-2-[(4-methylphenyl)thio]ethanamine, as part of the larger group of substances including substituted phenethylamines, has been studied for its potential neurotoxic interactions, particularly in occupational settings where workers may be exposed to a mixture of solvents. Ethyl acetate, a related compound, has been specifically analyzed for its neurotoxic interactions, demonstrating that the rule of additivity often underestimates the effects when dealing with combined exposure to these ketones. This highlights the importance of understanding the complex interactions and potential risks associated with the exposure to such compounds in industrial environments (Noraberg & Arlien‐Søborg, 2000).

Psychostimulant Interactions

The compound is part of a broader category of substances including methylphenidate, a psychostimulant widely used for treating Attention Deficit Hyperactivity Disorder (ADHD) and other conditions. Deviations from suggested routes of administration, such as crushing or intravenous administration, can alter the pharmacokinetic properties of these stimulants. This is particularly relevant for extended-release formulations, where alterations in the release rate, absorption, and bioavailability of the active drug can pose significant safety hazards and affect efficacy (Jain & Stark, 2016).

Substance Abuse and Novel Psychoactive Substances

N-Ethyl-2-[(4-methylphenyl)thio]ethanamine, being similar to other novel psychoactive substances (NPS), has been implicated in cases of substance abuse. The rise of NPS, including various phenethylamines, has led to an increase in their use, especially among populations with mental disorders or those engaged in high-risk behaviors. The potential interactions between these NPS and prescription drugs like antidepressants and ADHD medication are a growing concern. Despite the limited literature on pharmacokinetics and drug-drug interactions of these substances, the pharmacodynamics points towards interactions, indicating a drug-drug interaction potential that is primarily anticipated to involve monoamine oxidases (Inan et al., 2020).

Safety And Hazards

The safety data sheet for “N-Ethyl-2-[(4-methylphenyl)thio]ethanamine” suggests handling it under inert gas . It should not get in eyes, on skin, or on clothing . If it gets in eyes, rinse cautiously with water for several minutes . The compound should be stored in a well-ventilated place and the container should be kept tightly closed . It should be disposed of in accordance with local/regional/national/international regulations .

properties

IUPAC Name

N-ethyl-2-(4-methylphenyl)sulfanylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NS/c1-3-12-8-9-13-11-6-4-10(2)5-7-11/h4-7,12H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLRZQKDBMWZDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCSC1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10651123
Record name N-Ethyl-2-[(4-methylphenyl)sulfanyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-2-[(4-methylphenyl)thio]ethanamine

CAS RN

915923-48-7
Record name N-Ethyl-2-[(4-methylphenyl)sulfanyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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